molecular formula C7H5BrN4 B13317221 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine

Cat. No.: B13317221
M. Wt: 225.05 g/mol
InChI Key: WFDNZIBEGHAWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyrazole rings. These types of compounds are known for their versatility in organic synthesis and medicinal chemistry. The presence of a bromine atom on the pyrazole ring adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-chloropyrazine with 3-amino-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom may play a role in enhancing its binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine
  • 2-(3-Chloro-1H-pyrazol-1-yl)pyrazine
  • 2-(3-Iodo-1H-pyrazol-1-yl)pyrazine

Uniqueness

2-(3-Bromo-1H-pyrazol-1-yl)pyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of diverse heterocyclic structures and bioactive molecules .

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)pyrazine

InChI

InChI=1S/C7H5BrN4/c8-6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H

InChI Key

WFDNZIBEGHAWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1Br)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.